N'-Cyanopyrazine-2-carboximidamide

Vue d'ensemble

Description

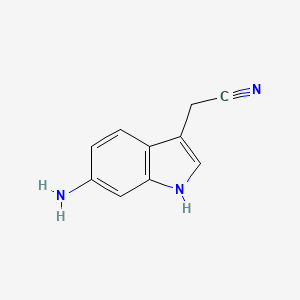

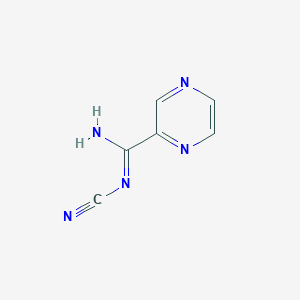

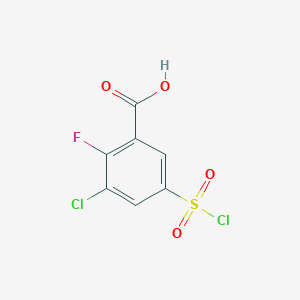

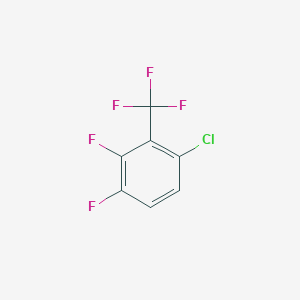

“N’-Cyanopyrazine-2-carboximidamide” is a chemical compound with the molecular formula C6H5N5 . It has an average mass of 147.137 Da and a monoisotopic mass of 147.054489 Da . It is also known by other names such as “2-Pyrazinecarboximidamide, N-cyano-” and "(Z)-N’-cyanopyrazine-2-carboximidamide" .

Synthesis Analysis

The synthesis of “N’-Cyanopyrazine-2-carboximidamide” and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Molecular Structure Analysis

The molecular structure of “N’-Cyanopyrazine-2-carboximidamide” has been analyzed using various computational tools . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 88 Å2 and its molar refractivity is 40.6±0.5 cm^3 .

Physical And Chemical Properties Analysis

“N’-Cyanopyrazine-2-carboximidamide” has a density of 1.4±0.1 g/cm3, a boiling point of 326.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol and its flash point is 151.4±28.7 °C . The compound has an index of refraction of 1.675 and a molar volume of 108.2±7.0 cm^3 .

Applications De Recherche Scientifique

Summary of the Application

N’-Cyanopyrazine-2-carboximidamide is used in the synthesis of Cu(II) complexes, which are potential materials for application as MRI contrast agents . These complexes are less expensive compared to the currently used Gd(III), Mn(II), and other agents .

Methods of Application

The Cu(II) complexes were synthesized using Pyridine-2-carboximidamide, Pyrimidine-2-carboximidamide, and Pyrazole-2-carboximidamide in the form of different salts along with CuCl2 and NaCl or CuBr2 and NaBr .

Results or Outcomes

The synthesized complexes were characterized by IR spectroscopy, TGA, PXRD, EPR, and quantum chemical calculations . The higher thermal stability of monomer pyrimidine-based complexes with Cl and Br substituents makes them more prospective for further studies .

2. Application in Nonlinear Optics

Summary of the Application

N’-Cyanopyrazine-2-carboximidamide derivatives are studied for their nonlinear optic (NLO) activity, which can be used in organic electronic materials .

Methods of Application

The spectroscopic characteristics, chemical, and biological activity of the derivatives were explored using Fourier transformed infrared (FT-IR) and Raman spectra, nuclear magnetic resonance (NMR) spectra, and ultraviolet (UV) absorptions .

Results or Outcomes

The simulated hyperpolarisability values were used to obtain the NLO activity of the compound . The charge transfer and related properties were investigated by the simulation of electronic spectrum with time-dependent density functional theory (TD-DFT) .

3. Application in Crystallography

Summary of the Application

N’-Cyanopyrazine-2-carboximidamide is used in the synthesis of amidino-copper (II) complexes with different halides. These complexes are potential materials for application in crystallography .

Methods of Application

Four Cu(II) complexes were synthesized using Pyridine-2-carboximidamide, Pyrimidine-2-carboximidamide, and Pyrazole-2-carboximidamide in the form of different salts along with CuCl2 and NaCl or CuBr2 and NaBr .

Results or Outcomes

The synthesized complexes were characterized by IR spectroscopy, TGA, PXRD, EPR, and quantum chemical calculations . The higher thermal stability of monomer pyrimidine-based complexes with Cl and Br substituents makes them more prospective for further studies .

4. Application in Biological Activity

Summary of the Application

N’-Cyanopyrazine-2-carboximidamide derivatives are studied for their biological activity. They exhibit inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) .

Methods of Application

The spectroscopic characteristics, chemical, and biological activity of the derivatives were explored using Fourier transformed infrared (FT-IR) and Raman spectra, nuclear magnetic resonance (NMR) spectra, and ultraviolet (UV) absorptions .

Results or Outcomes

Molecular docking has been performed to investigate the interaction between title molecules and exhibits inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) .

5. Application in Isomorphs and Polymorphs of Amidino-Copper (II) Complexes

Summary of the Application

N’-Cyanopyrazine-2-carboximidamide is used in the synthesis of amidino-copper (II) complexes with different halides. These complexes are potential materials for application in isomorphs and polymorphs .

Methods of Application

Four Cu(II) complexes were synthesized using Pyridine-2-carboximidamide, Pyrimidine-2-carboximidamide, and Pyrazole-2-carboximidamide in the form of different salts along with CuCl2 and NaCl or CuBr2 and NaBr .

Results or Outcomes

The synthesized complexes were characterized by IR spectroscopy, TGA, PXRD, EPR, and quantum chemical calculations . The higher thermal stability of monomer pyrimidine-based complexes with Cl and Br substituents makes them more prospective for further studies .

6. Application in Inhibitory Activity Against Pseudomonas Aeruginosa

Summary of the Application

N’-Cyanopyrazine-2-carboximidamide derivatives are studied for their inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) .

Methods of Application

The spectroscopic characteristics, chemical, and biological activity of the derivatives were explored using Fourier transformed infrared (FT-IR) and Raman spectra, nuclear magnetic resonance (NMR) spectra, and ultraviolet (UV) absorptions .

Results or Outcomes

Molecular docking has been performed to investigate the interaction between title molecules and exhibits inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fabl) .

Propriétés

IUPAC Name |

N'-cyanopyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-4-11-6(8)5-3-9-1-2-10-5/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEMVBNZQLEUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679714 | |

| Record name | N'-Cyanopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Cyanopyrazine-2-carboximidamide | |

CAS RN |

1053656-81-7 | |

| Record name | N'-Cyanopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)

![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)